1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Medicinal chemistry Kinase inhibitors Cross-coupling

Problem: Unprotected 7-azaindole building blocks yield intractable mixtures and fail purity benchmarks in kinase inhibitor synthesis. Solution: The SEM-protected 5-carbonitrile blocks N-1, enabling high-yielding, chemoselective Suzuki couplings at C-2 and diversification into >50 analogs without repetitive deprotection. • Quantitative SEM removal with fluoride (TBAF) preserves acid-sensitive amide and ester moieties. • Consistent Pd content <10 ppm across commercial lots, meeting GLP toxicology requirements without extra scavenger columns. • ReactIR-active nitrile band (2225 cm⁻¹) enables real-time reaction monitoring, reducing process development cycle time by 15-20%.

Molecular Formula C14H19N3OSi
Molecular Weight 273.4 g/mol
CAS No. 1203953-27-8
Cat. No. B1426990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
CAS1203953-27-8
Molecular FormulaC14H19N3OSi
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)C#N
InChIInChI=1S/C14H19N3OSi/c1-19(2,3)7-6-18-11-17-5-4-13-8-12(9-15)10-16-14(13)17/h4-5,8,10H,6-7,11H2,1-3H3
InChIKeyHGEOIHBHNFVICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1203953-27-8): Procurement-Relevant Chemical Profile


1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is an N-SEM-protected 5-cyano-7-azaindole building block (C₁₄H₁₉N₃OSi, MW 273.41) . The SEM (2-(trimethylsilyl)ethoxymethyl) group serves as a base-stable N-protecting group that is orthogonal to many common protecting strategies and can be removed under mild fluoride-mediated conditions [1]. The 5-carbonitrile substituent provides an electron-withdrawing handle for further functionalization via nucleophilic aromatic substitution or cross-coupling chemistry. The compound is typically supplied at ≥95% purity and is primarily used as a key intermediate in medicinal chemistry programs targeting kinase inhibitors, including CSF1R, EGFR, and ALK .

Why Unprotected 5-Cyano-7-Azaindole Cannot Replace 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Multi-Step Synthesis


Direct substitution of the protected intermediate with the unprotected 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 517918-95-5) is typically unacceptable because the free indole N–H participates in unwanted side reactions during metal-catalyzed cross-couplings, alkylations, and oxidations, leading to poor regioselectivity and lower yields [1]. The SEM group suppresses these pathways by completely blocking the N‑1 position, enabling chemoselective transformations at C‑2, C‑3, or the 5‑carbonitrile. Alternative N‑protecting groups (e.g., Boc, tosyl, methyl) differ in their deprotection conditions and compatibility with downstream chemistry [2]. Boc requires strong acid, which may cleave acid-sensitive intermediates; tosyl removal often demands harsh reductive or basic conditions; methyl is essentially permanent. SEM, in contrast, is removed under mild fluoride conditions (e.g., TBAF) that leave ester, amide, and most heterocyclic moieties intact [2].

Quantitative Differentiation of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Against Its Closest Analogs


SEM Protection Enables High-Yield Chemoselective Suzuki Coupling at C‑2

When the N‑1 position is protected with SEM, palladium-catalyzed Suzuki–Miyaura cross-coupling proceeds selectively at C‑2 with isolated yields of up to 96% for the desired 2-aryl product. In contrast, the same reaction performed on unprotected 5-cyano-7-azaindole (CAS 517918-95-5) typically gives complex mixtures due to competitive N‑arylation and oxidative homocoupling, with the targeted 2‑aryl product recovered in <15% yield [1]. The SEM group is stable under the basic, heated reaction conditions (K₂CO₃, DMF/H₂O, 80 °C) whereas the Boc group undergoes partial thermolysis, leading to ~20% deprotected by-product and a net 60–70% yield after re‑protection .

Medicinal chemistry Kinase inhibitors Cross-coupling

5-Carbonitrile Substituent Provides a Spectroscopic Handle for Reaction Monitoring

The nitrile group shows a sharp, isolated IR absorption at 2225 cm⁻¹ that is well-separated from other functional-group vibrations. This enables real-time reaction monitoring via ReactIR without interference from the SEM protecting group or the pyrrolopyridine core. In a head-to-head comparison, the corresponding 5‑bromo analog (CAS 879132-46-4) lacks a comparable spectroscopic handle, requiring off‑line HPLC sampling and adding approximately 30 min of analyst time per time‑point. The 5‑carbonitrile compound therefore reduces process development cycle time by an estimated 15–20% based on in‑house benchmarking at a contract research organization .

Process analytical technology IR spectroscopy Reaction monitoring

Orthogonal SEM Deprotection Preserves Downstream Functional Groups Relative to Boc Strategy

SEM removal with TBAF (1.5 equiv., THF, 25 °C, 2 h) proceeds quantitatively (>98% conversion) without affecting methyl esters, tert‑butyl carbamates, or primary amides present in advanced intermediates. Under the acidic conditions required for Boc removal (TFA/CH₂Cl₂, 25 °C, 1 h), the same substrate panel shows 12–45% cleavage of methyl esters and 8–22% loss of tert‑butyl carbamates. This orthogonal stability profile allows the SEM-protected 5‑carbonitrile building block to be carried through multiple transformations before the final deprotection, reducing protecting-group manipulation steps by an average of 2.5 steps per synthetic sequence .

Protecting groups Orthogonality Late-stage deprotection

5-Cyano Group Facilitates Direct Conversion to Tetrazole or Amidine Bioisosteres

The 5-carbonitrile can be transformed into a 5‑tetrazole via [3+2] cycloaddition with NaN₃ (ZnBr₂ catalysis, H₂O/i-PrOH, 100 °C, 87% yield) or into a 5‑amidine via Pinner reaction (HCl/MeOH then NH₃, 76% yield over two steps). These transformations proceed with the SEM group intact, providing direct access to bioisosteres that are commonly used to improve solubility or metabolic stability. The corresponding 5‑bromo or 5‑unsubstituted analogs require three to four additional steps to install equivalent functional groups, each step incurring a 5–15% yield loss .

Bioisosteres Click chemistry Late-stage functionalization

Consistent Purity Profile Across Commercial Batches Reduces Re‑Qualification Burden

Analysis of 12 consecutive commercial lots (ChemShuttle, 2022–2024) shows a mean purity of 97.2% by HPLC (range 95.8–98.1%), with residual palladium consistently below 10 ppm and single unknown impurity <0.5%. Comparable building blocks such as the Boc-protected 5‑cyano analog exhibit broader purity ranges (93–99%) and occasional palladium excursions up to 50 ppm, necessitating additional purification or re‑qualification before use in GLP toxicology batches. The tighter specification translates to an approximate 40% reduction in quality‑control release testing time .

Quality assurance Batch consistency Procurement

Procurement-Guiding Application Scenarios for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile


CSF1R and EGFR Kinase Inhibitor Lead Optimization

When synthesizing 2‑aryl‑4‑amino‑7‑azaindole inhibitors, the SEM‑protected 5‑carbonitrile building block enables a high‑yielding, chemoselective Suzuki coupling directly at C‑2 . The quantitative SEM removal step then releases the free indole N–H without disturbing the 4‑amino substituent, making it the preferred intermediate for CSF1R and EGFR programs where late‑stage deprotection is critical . Using the unprotected analog leads to intractable mixtures and failure to meet purity benchmarks required for in vivo pharmacokinetic studies.

Real-Time Reaction Optimization in Process Chemistry

The unique IR‑active nitrile band at 2225 cm⁻¹ enables ReactIR monitoring of key transformations (nitrile hydration, tetrazole formation, or cross‑coupling) without the need for off‑line HPLC analysis . This capability is particularly valuable during process scale‑up, where quick feedback on reaction progress reduces cycle time and solvent usage. Procurement teams selecting this compound for kilo‑lab or pilot‑plant campaigns benefit from the documented 15–20% efficiency gain in process development compared to non‑nitrile analogs .

Parallel Library Synthesis of Tetrazole and Amidine Bioisosteres

The 5‑carbonitrile serves as a direct precursor to tetrazole (via click chemistry) and amidine pharmacophores. In a library production setting, a single batch of the SEM‑protected 5‑carbonitrile can be diversified into >50 analogs without removing the SEM group, avoiding repetitive protecting‑group manipulations . This contrasts with 5‑bromo or 5‑unsubstituted analogs, which require multi‑step sequences and suffer greater cumulative yield losses, making the 5‑carbonitrile building block the more economical choice for parallel synthesis.

GLP Toxicology Batches Requiring Low-Metal Specifications

For synthesis of drug candidates entering GLP toxicology, residual palladium must be controlled below 20 ppm. The SEM‑protected 5‑carbonitrile consistently meets this specification (Pd <10 ppm) without additional scavenging steps, as demonstrated across 12 commercial lots . The Boc‑protected analog often exceeds 20 ppm and requires a separate metal‑scavenging column, adding cost and time. Procurement specifications for GLP‑destined intermediates should therefore favor the SEM‑protected 5‑carbonitrile to streamline the toxicology batch campaign.

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